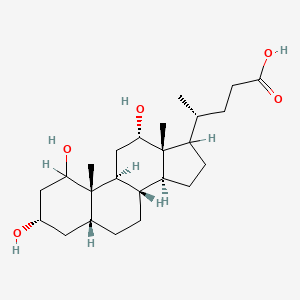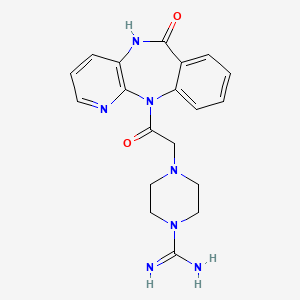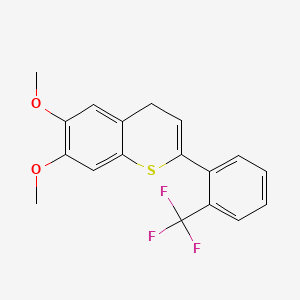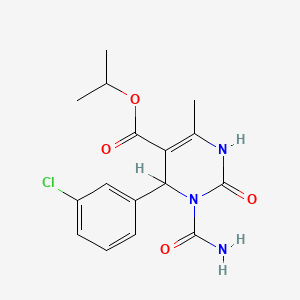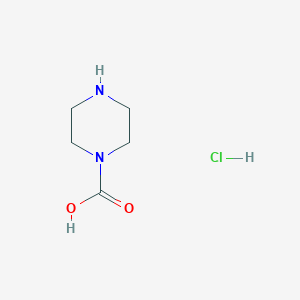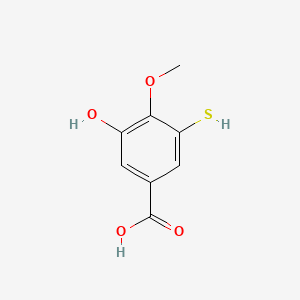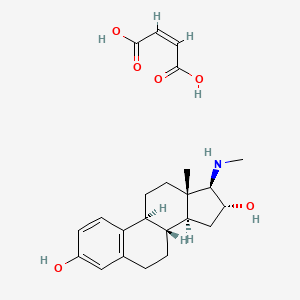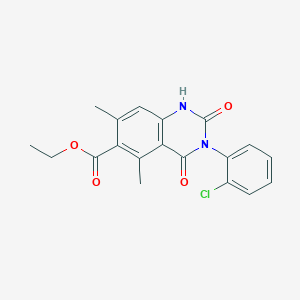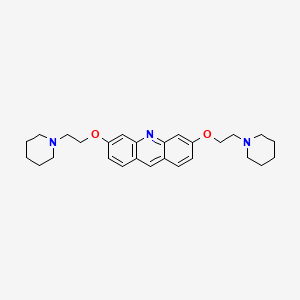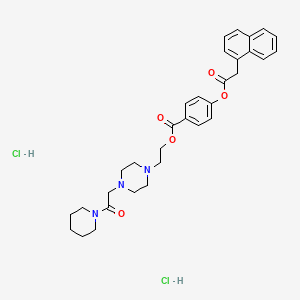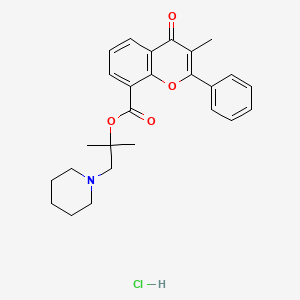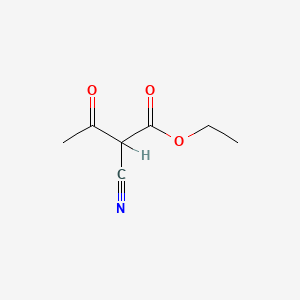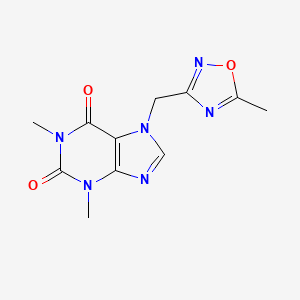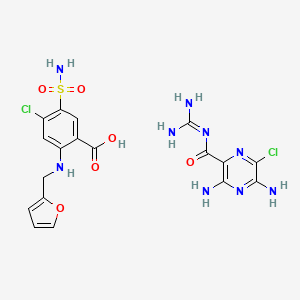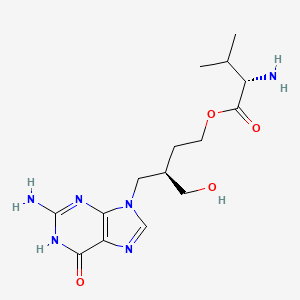
Valomaciclovir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valomaciclovir is a prodrug form of the acyclic guanosine derivative omaciclovir with activity against varicella zoster virus (VZV) and other members of the herpesvirus family. Valomaciclovir is converted in vivo to omaciclovir, a nucleoside analog inhibitor of VZV DNA polymerase.
Applications De Recherche Scientifique
1. Treatment of CMV Infection in Immunocompromised Patients
Valganciclovir (Valcyte), a prodrug of ganciclovir, is effectively used in the management of cytomegalovirus (CMV) infection in immunocompromised patients, such as those with AIDS or high-risk solid organ transplant recipients. It offers advantages over ganciclovir due to its oral administration, once-daily regimen, and potential for improved patient compliance. This results in greater systemic ganciclovir exposure, reducing the risk of viral resistance, especially in high-risk solid organ transplant recipients (Cvetković & Wellington, 2005).
2. Nanosensor Development for Drug Detection
A study demonstrates the use of multi-walled carbon nanotube modified glassy carbon electrodes as voltammetric nanosensors for sensitive determination of valganciclovir in pharmaceuticals. This application shows potential for quality control and monitoring of valganciclovir levels (DOĞAN-TOPAL et al., 2013).
3. Viral Resistance Studies
Research on the time course of viral resistance against ganciclovir in CMV infection following transplantation sheds light on treatment failures and the contribution of ganciclovir-related mutations. This study is crucial for understanding and managing drug resistance in clinical settings (Cunha-Bang et al., 2013).
4. Prodrug Development for Improved Bioavailability
A study focused on synthesizing diester prodrugs of ganciclovir, like Val-Val-GCV, for improving its ocular and oral bioavailability. These prodrugs showed enhanced antiviral potency against herpes viruses without increased cytotoxicity, indicating their potential in therapeutic applications (Patel et al., 2005).
5. Pharmacokinetics and Pharmacodynamics in Stem Cell Transplant Patients
A systematic review discusses the clinical pharmacokinetics and pharmacodynamics of ganciclovir/valganciclovir in allogeneic haematopoietic stem cell transplant patients. This research is key to understanding drug efficacy and safety in this specific patient group (Selby et al., 2021).
6. Studies on Oral Prodrug for CMV Infection
Research has been conducted on valganciclovir as a pre-emptive therapy for CMV infection post-allogenic stem cell transplantation. It highlights the drug’s safety and implications for the emergence of drug-resistant CMV (Allice et al., 2009).
Propriétés
Numéro CAS |
195157-34-7 |
|---|---|
Nom du produit |
Valomaciclovir |
Formule moléculaire |
C15H24N6O4 |
Poids moléculaire |
352.39 g/mol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



